molecular formula C20H19NO2S B12590715 2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one CAS No. 595570-18-6

2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one

Cat. No.: B12590715
CAS No.: 595570-18-6
M. Wt: 337.4 g/mol
InChI Key: BMRZCVYMRAQHIH-UHFFFAOYSA-N
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Description

2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a five-membered heterocyclic core containing sulfur (S) and nitrogen (N) atoms at positions 1 and 3, respectively, and a carbonyl group at position 4 . The compound features a 2-oxopentylidene substituent at position 2 and phenyl groups at positions 3 and 5. The diphenyl groups at positions 3 and 5 likely increase lipophilicity, which may improve membrane permeability and bioavailability .

Properties

CAS No.

595570-18-6

Molecular Formula

C20H19NO2S

Molecular Weight

337.4 g/mol

IUPAC Name

2-(2-oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19NO2S/c1-2-9-17(22)14-18-21(16-12-7-4-8-13-16)20(23)19(24-18)15-10-5-3-6-11-15/h3-8,10-14,19H,2,9H2,1H3

InChI Key

BMRZCVYMRAQHIH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C=C1N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one typically involves the condensation of 3,5-diphenyl-1,3-thiazolidin-4-one with an appropriate aldehyde or ketone. One common method is the reaction of 3,5-diphenyl-1,3-thiazolidin-4-one with 2-oxopentanal under acidic or basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signaling pathways and exerting biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Thiazolidin-4-one Derivatives

Structural Features and Substitution Patterns

The biological and physicochemical properties of thiazolidin-4-one derivatives are heavily influenced by substituents at positions 2, 3, and 5. Below is a structural comparison of key analogs:

Compound Name Substituents (Positions) Key Structural Features References
Target Compound 2: 2-Oxopentylidene; 3,5: Phenyl Conjugated ketone at C2; high lipophilicity from diphenyl groups
3-(4-Methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one (Compound 4, ) 2: Thioxo (C=S); 3: 4-Methylcoumarin-7-yloxyacetylamino Thioxo group enhances electrophilicity; coumarin moiety provides fluorescence properties
N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide (Compound 7, ) 2: 4-Methylphenyl; 3: Benzamide Benzamide at C3 critical for apoptosis induction; methylphenyl enhances steric bulk
C1-C6 Derivatives () Varied: e.g., butylphenyl, chlorophenyl, thiophen-methylidene Bulky aryl/heteroaryl groups at C2/C3; thiophen-methylidene introduces π-conjugation

Key Observations :

  • The target compound lacks sulfur at position 2 (unlike the thioxo group in Compound 4, ), which may reduce electrophilicity and alter redox reactivity .

Key Findings :

  • The target compound’s 2-oxopentylidene group may mimic the ketone functionality in antitumor agents, but absence of a benzamide moiety (as in ) could limit apoptosis induction .
  • Thioxo-containing analogs () show stronger antibacterial effects, likely due to thiol-reactive properties .
Physicochemical and Spectroscopic Properties
  • Tautomerism: Unlike 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one (), the target compound’s 2-oxopentylidene group stabilizes the keto form, reducing tautomeric variability .
  • Spectroscopy : IR and NMR data for analogs (e.g., ) confirm carbonyl (C=O) stretches at 1680–1750 cm⁻¹ and thioxo (C=S) at 1250–1300 cm⁻¹. The target compound’s 2-oxopentylidene may show distinct carbonyl signals .

Biological Activity

The compound 2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-ones, which are recognized for their diverse biological activities and therapeutic applications. This article explores the biological activity of this specific compound, focusing on its potential as an antimicrobial agent, anticancer properties, and other pharmacological effects.

Structure and Synthesis

The thiazolidin-4-one core structure is characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific compound discussed features two phenyl groups and a ketone moiety that may enhance its biological activity. Synthesis typically involves the condensation of appropriate aldehydes with thiazolidine derivatives, followed by cyclization reactions to yield the desired product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidin-4-one derivatives. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-oneStaphylococcus aureus32 µg/mL
2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-oneEscherichia coli64 µg/mL

These results indicate that the compound exhibits moderate antimicrobial activity, warranting further investigation into its efficacy and potential as a therapeutic agent.

Anticancer Properties

Thiazolidin-4-one derivatives have also been explored for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

A study conducted on similar thiazolidin-4-one derivatives reported:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values : Ranging from 10 µM to 25 µM depending on the specific derivative.

The compound's ability to inhibit tumor growth in vitro suggests it could be a promising candidate for further development in cancer therapy.

Other Pharmacological Effects

In addition to antimicrobial and anticancer properties, thiazolidin-4-one derivatives have shown potential in other areas:

  • Anti-inflammatory Activity : Some derivatives exhibit significant inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The presence of phenolic groups contributes to their ability to scavenge free radicals.
  • Antidiabetic Effects : Thiazolidin-4-ones are known to activate PPARγ, which plays a crucial role in glucose metabolism.

Case Studies

Several case studies have documented the biological effects of thiazolidin-4-one derivatives:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antibacterial properties of various thiazolidin-4-one derivatives against clinical isolates. Results indicated that modifications at specific positions greatly influenced activity.
  • Anticancer Mechanism Investigation : Another study focused on the mechanism of action of thiazolidin-4-one derivatives in cancer cells, revealing that they could effectively trigger apoptosis through mitochondrial pathways.

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